molecular formula C14H19NO4S B2690917 Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034407-06-0

Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2690917
CAS No.: 2034407-06-0
M. Wt: 297.37
InChI Key: ZEWPGGNCNIOSRA-UHFFFAOYSA-N
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Description

Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate is an organic compound that features a unique structure combining a furan ring, a pyrrolidine ring, and a thioester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:

    Formation of 2,5-dimethylfuran-3-carbonyl chloride: This can be achieved by reacting 2,5-dimethylfuran with thionyl chloride under reflux conditions.

    Synthesis of pyrrolidine derivative: The pyrrolidine ring can be synthesized through a series of reactions starting from readily available precursors such as pyrrole.

    Thioester formation: The final step involves the reaction of the pyrrolidine derivative with 2,5-dimethylfuran-3-carbonyl chloride in the presence of a base like triethylamine to form the thioester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thioester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the thioester group under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors through its functional groups. The furan ring could participate in π-π interactions, while the thioester group could form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-dimethylfuran-3-carboxylate
  • 2,5-Dimethylfuran-3-thiol
  • 2-Methyl-3-furanthiol

Uniqueness

Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate stands out due to the combination of its furan and pyrrolidine rings with a thioester linkage. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-9-6-12(10(2)19-9)14(17)15-5-4-11(7-15)20-8-13(16)18-3/h6,11H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWPGGNCNIOSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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